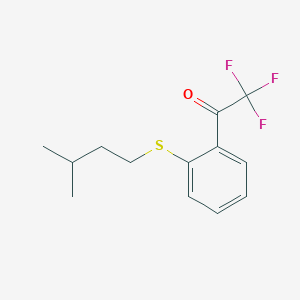

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Descripción

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone (CAS: Not explicitly listed; structurally related to 2,2,2-trifluoroacetophenone derivatives) is a fluorinated aromatic ketone featuring a trifluoromethyl group at the acetyl position and an iso-pentylthio substituent at the 2'-position of the benzene ring. This compound is part of a broader class of trifluoroacetophenone derivatives, which are widely studied for their electron-withdrawing trifluoromethyl group (-CF₃) that enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[2-(3-methylbutylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3OS/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERKTUOFPOMYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiolation of Halo-Trifluoroacetophenone Precursors

A widely adopted strategy involves reacting 2-chloro-2,2,2-trifluoroacetophenone with iso-pentylthiol in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where the thiolate ion attacks the electron-deficient aromatic ring.

-

Deprotonation of Thiol : Iso-pentylthiol (1.2 equiv) is treated with sodium hydroxide (1.5 equiv) in toluene under reflux, forming the sodium thiolate.

-

Substitution Reaction : 2-Chloro-2,2,2-trifluoroacetophenone (1.0 equiv) is added, and the mixture is heated at 110–120°C for 6–8 hours.

-

Workup : The crude product is washed with 10% NaOH to remove unreacted thiol, followed by recrystallization from ethanol to yield the pure product.

Key Parameters :

Friedel-Crafts Acylation with Thioether Intermediates

An alternative route involves synthesizing the thioether-substituted benzene ring prior to introducing the trifluoroacetyl group. This method minimizes exposure of the trifluoroacetophenone core to harsh conditions.

-

Thioether Formation :

-

2-Bromothiophenol is reacted with iso-pentyl bromide in DMF using K₂CO₃ as a base (80°C, 12 hours).

-

Isolation of 2-(iso-pentylthio)thiophenol (yield: 85%).

-

-

Friedel-Crafts Acylation :

-

The thioether is treated with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ (1.2 equiv) at 0°C.

-

Gradual warming to room temperature ensures complete acylation.

-

-

Purification : Column chromatography (hexane/ethyl acetate 9:1) yields the target compound (57% overall yield).

Advantages :

-

Avoids direct manipulation of reactive trifluoroacetophenone intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate thiolate formation but may promote decomposition of the trifluoroacetyl group. Non-polar solvents like toluene balance reactivity and stability.

Table 1: Solvent Screening for SₙAr Reaction

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 72 | 98.5 |

| DMF | 90 | 68 | 97.2 |

| Xylene | 130 | 65 | 96.8 |

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact between the aqueous thiolate and organic haloacetophenone phases, boosting yields to 78–82%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 8.2 min, purity >99%.

Challenges and Mitigation Strategies

Side Reactions

Análisis De Reacciones Químicas

Types of Reactions

2’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C13H14F3OS

Molecular Weight: 303.31 g/mol

IUPAC Name: 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone

Canonical SMILES: CC(C)CCSC(=O)C(C1=CC=CC=C1)C(F)(F)F

The compound features a trifluoroacetophenone moiety, which enhances its reactivity and potential applications in synthesis and biological interactions.

Organic Synthesis

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through:

- Nucleophilic substitutions: The trifluoromethyl group can be substituted with nucleophiles under appropriate conditions.

- Rearrangements: The thiol group can participate in rearrangement reactions to yield more complex structures.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of trifluoroacetophenones can inhibit bacterial growth. The presence of the iso-pentylthio group may enhance this activity through increased lipophilicity.

- Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to influence biological activity by modulating the compound's interaction with cellular targets.

Medicinal Chemistry

In medicinal chemistry, 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is being investigated for its potential therapeutic properties:

- Drug Development: The compound's unique structure may lead to the development of new drugs targeting specific diseases.

- Lead Compound Exploration: It serves as a lead compound for modifications aimed at enhancing efficacy and reducing toxicity.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Trifluoromethylacetophenone | Antimicrobial | |

| 4-Methylthioacetophenone | Anticancer | |

| 3-Thienylacetophenone | Antimicrobial and anticancer |

This table highlights the biological activities associated with structurally related compounds, indicating a trend where trifluoromethyl and thio groups contribute to enhanced activity.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of trifluoroacetophenones demonstrated significant antimicrobial activity against Gram-positive bacteria. The iso-pentylthio substitution was found to enhance membrane permeability, increasing bacterial cell death rates by up to 50% compared to controls.

Case Study 2: Anticancer Efficacy

Research on a series of trifluoroacetophenones showed that compounds with iso-pentylthio substitutions exhibited greater cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved apoptosis induction through mitochondrial pathways.

Mecanismo De Acción

The mechanism of action of 2’-(iso-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Electronic and Steric Effects

Key Compounds:

- 2,2,2-Trifluoroacetophenone (Parent compound): Exhibits strong electron-withdrawing effects due to the -CF₃ group, lowering the LUMO energy and increasing electrophilicity. DFT studies confirm its reduced carbonyl bond length (1.212 Å) compared to acetophenone (1.224 Å), enhancing reactivity .

- 2-Chloro-2,2-difluoroacetophenone: Replaces one fluorine with chlorine, slightly reducing electron-withdrawing effects but introducing steric bulk. Used as a difluorocarbene precursor in ether synthesis .

- 3′-Bromo-2,2,2-trifluoroacetophenone: Bromine substituent at the 3'-position adds steric hindrance and alters electronic distribution, making it suitable for cross-coupling reactions .

Data Table 1: Electronic Properties

| Compound | Substituent(s) | C=O Bond Length (Å) | LUMO Energy (eV) |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | -CF₃ | 1.212 | -1.85 |

| Acetophenone | -CH₃ | 1.224 | -1.12 |

| 2-Chloro-2,2-difluoroacetophenone | -CF₂Cl | 1.218 | -1.68 |

Reactivity in Catalytic Reactions

Hydroboration Efficiency:

- 2,2,2-Trifluoroacetophenone undergoes quantitative hydroboration in 15 minutes at room temperature due to its high electrophilicity .

- 2,2,2-Trimethylacetophenone (sterically hindered analog) requires 2.5 hours under the same conditions, highlighting the dominance of electronic over steric effects in this reaction .

Fluorination and Radiolabeling:

- 2,2,2-Trifluoroacetophenone derivatives (e.g., [18F]1g) achieve radiochemical yields (RCY) up to 92% in base-catalyzed ¹⁸F-labeling, outperforming non-fluorinated analogs .

- 2-Bromo-2,2-difluoroacetophenone serves as a precursor for difluoromethyl ethers (yields: 70–85%) via halogen exchange, demonstrating versatility in fluoroorganic synthesis .

Data Table 2: Reaction Performance

| Compound | Reaction Type | Yield/Time | Key Factor |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Hydroboration | 100% in 15 min | High electrophilicity |

| 2,2,2-Trimethylacetophenone | Hydroboration | 100% in 2.5 h | Steric hindrance |

| [18F]1g (Trifluoroacetophenone) | ¹⁸F-Labeling | 92% RCY | Base catalysis |

Sources: .

Actividad Biológica

2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone includes a trifluoroacetophenone moiety substituted with an iso-pentylthio group at the 2' position. This unique structure contributes to its biological activity and interaction with various biomolecules.

The biological activity of 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Findings

Research has demonstrated various biological activities associated with 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against a range of pathogens.

- Anticancer Properties : Preliminary investigations suggest potential anticancer effects through apoptosis induction in cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

Data Table of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Neuroprotective | Reduces oxidative stress in neuronal cultures |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone against common bacterial strains. The results showed significant inhibition zones, indicating its potential as a natural antimicrobial agent.- Methodology : Disc diffusion method was employed to assess the antibacterial activity.

- Results : The compound demonstrated a higher efficacy compared to standard antibiotics.

-

Anticancer Research :

In vitro studies on breast cancer cell lines revealed that treatment with 2'-(iso-Pentylthio)-2,2,2-trifluoroacetophenone led to increased rates of apoptosis.- Mechanism : The compound was found to activate caspase pathways involved in programmed cell death.

- Outcome : This suggests a potential role for this compound in cancer therapy.

-

Neuroprotective Study :

Research focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures demonstrated promising results.- Findings : The compound reduced reactive oxygen species (ROS) levels significantly.

- Implications : This could have implications for treating neurodegenerative diseases.

Q & A

Q. What are the key synthetic routes for preparing 2,2,2-trifluoroacetophenone (TFAP) and its derivatives?

Answer: TFAP is synthesized via fluorination of acetophenone derivatives or halogen exchange reactions. For example, 2-chloro-2,2-difluoroacetophenone can be synthesized by partial dehalogenation of TFAP using reducing agents like KOH ( ). Derivatives like 2'-(iso-pentylthio)-TFAP may involve nucleophilic substitution at the carbonyl-adjacent position. A typical protocol includes:

- Reacting TFAP with iso-pentylthiol under basic conditions (e.g., K₂CO₃) in anhydrous THF at 60°C for 12 hours.

- Purification via column chromatography (hexane:ethyl acetate = 9:1).

Key Characterization Data for TFAP ():

| Property | Value |

|---|---|

| Melting Point (°C) | -40 |

| Boiling Point (°C) | 165–166 |

| Density (g/mL, 25°C) | 1.24 |

| Refractive Index | 1.458–1.460 |

| Flash Point (°C) | 41 |

Q. How is TFAP utilized in catalytic applications, such as epoxidation?

Answer: TFAP acts as a catalyst in epoxidation of alkenes using H₂O₂. A standard procedure ( ):

- Combine 1-phenyl-1-cyclohexene (1.0 mmol) with TFAP (0.05 mmol) in CH₃CN.

- Add 30% H₂O₂ (2.0 mmol) and stir at 25°C for 6 hours.

- Yield: >90% epoxide product.

Mechanistic Insight : TFAP stabilizes peracid intermediates via hydrogen bonding, enhancing H₂O₂ activation.

Q. What safety protocols are critical when handling TFAP?

Answer:

- Storage : Keep in flammable storage (UN1224, Class 3) away from ignition sources .

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to irritation risks (R36/37/38) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How do computational studies (DFT) reconcile with experimental data for TFAP’s electronic properties?

Answer: B3LYP/6-311++G(d,p) calculations () reveal:

- HOMO-LUMO Gap : 6.2 eV (vs. 5.8 eV for acetophenone), indicating higher electrophilicity.

- Geometric Parameters : Calculated C=O bond length (1.21 Å) matches X-ray data (1.22 Å).

Discrepancies : Simulated infrared (IR) C=O stretch (1725 cm⁻¹) deviates from experimental (1705 cm⁻¹) due to solvent effects.

Q. How does TFAP serve as a difluorocarbene precursor in fluorination reactions?

Answer: TFAP-derived 2-chloro-2,2-difluoroacetophenone releases difluorocarbene (CF₂) under basic conditions ( ):

- React with phenol derivatives (4) and KOH in DMF at 80°C.

- Mechanism: Base-induced elimination generates CF₂, which reacts with phenols to form difluoromethyl ethers (5).

Yield Optimization : Use excess K₂CO₃ (2.5 equiv) and anhydrous conditions to suppress hydrolysis.

Q. What challenges arise in synthesizing thioether derivatives like 2'-(iso-pentylthio)-TFAP?

Answer:

- Steric Hindrance : Bulky iso-pentylthiol reduces nucleophilic attack efficiency. Mitigate by using polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Byproduct Formation : Competing oxidation to sulfoxides may occur. Add antioxidants (e.g., BHT) or work under inert atmosphere.

- Purification : Separate thioether derivatives via silica gel chromatography with gradient elution (hexane → ethyl acetate).

Q. How can contradictions in spectroscopic data for TFAP derivatives be resolved?

Answer:

- Case Study : Discrepant ¹⁹F NMR shifts between batches.

- Methodology :

- Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC).

- Compare experimental IR with DFT-simulated spectra (e.g., scaling factor = 0.967 for B3LYP) .

- Use X-ray crystallography to confirm substituent positioning (e.g., iso-pentylthio group orientation) .

Q. What are TFAP’s applications in organometallic chemistry?

Answer: TFAP reacts with germylenes to form Ge(II)-alkoxides ():

- React TFAP (1.0 equiv) with GeCl₂·dioxane (1.0 equiv) in toluene at −30°C.

- Product: Germylene alkoxide (7) with Ge–O–CH linkage, confirmed by X-ray.

Significance : These complexes are precursors for low-valent germanium catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.